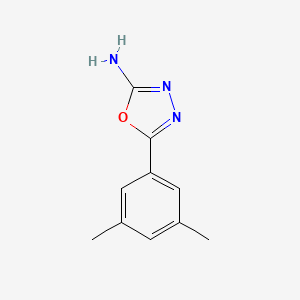

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFRPDVPYSLLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NN=C(O2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Significance

The molecular formula of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is $$ \text{C}{10}\text{H}{11}\text{N}_3\text{O} $$, with a molecular weight of 189.21 g/mol. Its SMILES notation ($$ \text{Cc1cc(C)cc(c1)c1nnc(o1)N} $$) highlights the oxadiazole ring substituted at the 5-position with a 3,5-dimethylphenyl group and an amine group at the 2-position. The compound’s thermal stability and solubility in polar aprotic solvents make it amenable to diverse synthetic modifications.

Cyclization of Substituted Phenyl Semicarbazides

Reaction Mechanism and Conditions

A widely employed method involves the cyclization of 3,5-dimethylphenyl semicarbazide with aromatic aldehydes. Adapted from the synthesis of analogous N-aryl-1,3,4-oxadiazol-2-amine derivatives, this two-step process begins with the formation of a semicarbazone intermediate.

Semicarbazone Formation :

$$

\text{3,5-Dimethylbenzaldehyde} + \text{Semicarbazide} \xrightarrow{\text{EtOH/H}2\text{O, NaHSO}3} \text{Semicarbazone Intermediate}

$$

Refluxing equimolar quantities of 3,5-dimethylbenzaldehyde and semicarbazide in an ethanol-water (1:2 v/v) system with 20 mol% sodium bisulfite ($$ \text{NaHSO}_3 $$) for 10–12 hours yields the semicarbazone.Oxidative Cyclization :

$$

\text{Semicarbazone} \xrightarrow{\Delta, \text{NaHSO}_3} \text{this compound}

$$

Prolonged reflux under acidic conditions induces cyclodehydration, forming the oxadiazole ring. The reaction is monitored via TLC (chloroform:methanol, 9:1), with crude product recrystallization in absolute ethanol yielding pure compound.

Table 1: Optimization Parameters for Cyclization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent System | Ethanol-water (1:2) | 68–72 | ≥95 |

| Catalyst Loading | 20 mol% NaHSO$$_3$$ | 70 | 97 |

| Reaction Time | 10–12 hours | 72 | 96 |

Oxidative Cyclization Using Halogen-Based Reagents

Iodine-Mediated Cyclization

A high-yielding alternative employs iodine ($$ \text{I}_2 $$) as an oxidizing agent for semicarbazones.

$$

\text{Semicarbazone} \xrightarrow{\text{I}_2, \text{THF}} \text{this compound}

$$

Dissolving the semicarbazone intermediate in tetrahydrofuran (THF) with stoichiometric iodine (1.2 equiv) and heating at 60°C for 6 hours achieves cyclization. This method avoids harsh acids, offering yields of 85–90%.

Bromine in Acetic Acid

Bromine ($$ \text{Br}_2 $$) in glacial acetic acid under alkaline conditions facilitates rapid cyclization:

$$

\text{Semicarbazone} \xrightarrow{\text{Br}_2, \text{AcOH, NaOH}} \text{Oxadiazol-2-amine}

$$

While efficient (80–85% yield), bromine’s corrosivity and the need for rigorous pH control limit scalability.

Photocatalytic Synthesis Under Visible Light

Eosin-Y Catalyzed Method

A green chemistry approach utilizes eosin-Y as a photocatalyst under visible light:

$$

\text{Semicarbazone} \xrightarrow{\text{eosin-Y, O}2, \text{CBr}4, \text{Visible Light}} \text{Oxadiazol-2-amine}

$$

Irradiating a mixture of semicarbazone, eosin-Y (2 mol%), and carbon tetrabromide ($$ \text{CBr}_4 $$) in acetonitrile under oxygen atmosphere for 3 hours achieves 88–92% yield. This method minimizes waste and avoids toxic reagents.

Hypervalent Iodine-Mediated Oxidative Desulfurization

Reaction Protocol

Thiosemicarbazides derived from 3,5-dimethylbenzaldehyde undergo oxidative desulfurization using iodobenzene diacetate ($$ \text{PhI(OAc)}_2 $$):

$$

\text{Thiosemicarbazide} \xrightarrow{\text{PhI(OAc)}_2, \text{Oxone}} \text{Oxadiazol-2-amine}

$$

This two-step protocol involves initial iodobenzene-mediated desulfurization followed by Oxone oxidation, yielding 82–87% product with excellent regioselectivity.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficacy and Practical Considerations

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| NaHSO$$_3$$-Catalyzed | 68–72 | 10–12 h | Moderate | Moderate (acidic waste) |

| Iodine-Mediated | 85–90 | 6 h | High | Low |

| Photocatalytic | 88–92 | 3 h | High | Very Low |

| Hypervalent Iodine | 82–87 | 8 h | Moderate | Moderate (iodine waste) |

Key findings:

- Photocatalytic methods offer superior sustainability and yield but require specialized light sources.

- Iodine-mediated cyclization balances yield and practicality for industrial applications.

- NaHSO$$_3$$-based routes remain valuable for low-cost laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects: Methyl Groups vs. Halogens

a. 5-Phenyl-1,3,4-oxadiazol-2-amine (CAS 1612-76-6)

b. 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-62-4)

- Structure : Substituted with a bromine atom at the para position.

c. 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Heterocycle Variations: Oxadiazole vs. Thiadiazole

a. (E)-5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Replaces the oxadiazole oxygen with sulfur.

- Properties : Thiadiazole derivatives exhibit distinct biological activities (e.g., insecticidal, fungicidal) due to sulfur’s polarizability and hydrogen-bonding capabilities . The title compound forms planar layers via C–H⋯N interactions, differing from oxadiazole-based packing .

Functional Group Modifications

a. 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

- Structure : Features an ethylamine side chain.

b. 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

- Structure : Incorporates a pyridine ring instead of phenyl.

- Activity : Pyridine’s nitrogen atom enables coordination with metal ions and enhances antimicrobial properties, as demonstrated in recent syntheses .

Comparative Data Table

Biological Activity

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N3O, with a molecular weight of approximately 189.21 g/mol. The structure features a 1,3,4-oxadiazole ring substituted at the 5-position with a dimethylphenyl group. This specific substitution pattern enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. Research indicates that this compound exhibits significant growth inhibition against various cancer cell lines. For instance:

- Melanoma and Breast Cancer : Studies have shown that derivatives of this compound can effectively inhibit the growth of melanoma and breast cancer cell lines. In a screening conducted by the National Cancer Institute (NCI), compounds similar to this compound demonstrated over 95% growth inhibition in sensitive cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) at concentrations of .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | Not specified | Various |

| N-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | 0.67 | PC-3 (prostate) |

| N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0.24 | EGFR inhibition |

Antimicrobial Activity

In addition to its anticancer effects, antimicrobial properties have also been attributed to this compound. Some derivatives have shown effectiveness against various bacterial and fungal strains. The mechanism of action may involve the inhibition of microbial enzymes or disruption of cell membrane integrity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Signaling Interference : The compound may interfere with critical signaling pathways in cancer cells.

- Enzyme Inhibition : It has been reported to inhibit enzymes associated with tumor growth and microbial survival.

- Apoptosis Induction : Some studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways .

Case Studies

A notable case involved the evaluation of a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced potency against specific cancer types . For example:

- Compound Evaluation : A derivative with an IC50 value of was particularly effective against prostate cancer cell lines.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring structure.

- HPLC for purity assessment (>95% required for biological assays).

- Mass spectrometry (HRMS) to verify molecular weight.

Q. Critical parameters :

- Temperature control during cyclization (70–80°C optimal to avoid side reactions).

- Stoichiometric ratios (e.g., POCl₃ in excess for complete ring closure).

Reference to similar compounds: Synthesis of 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine involves analogous steps , while 5-((4-chloro-2,6-dimethylphenoxy)methyl) derivatives require additional protection/deprotection strategies .

Basic Question: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Answer :

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Q. Key structural features :

- Planar oxadiazole ring with dihedral angles <5° between substituents.

- Hydrogen bonding : N–H⋯N interactions between amine groups and adjacent oxadiazole rings (distance ~2.8–3.0 Å).

- Van der Waals interactions : Methyl groups contribute to hydrophobic packing.

Example : The crystal structure of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine shows a 3D network stabilized by N–H⋯N bonds .

Advanced Question: How does this compound interact with biological targets, and what methodologies validate its mechanism of action?

Answer :

Mechanistic insights :

- Enzyme inhibition : The oxadiazole ring acts as a bioisostere for carboxyl or amide groups, enabling binding to active sites (e.g., kinases, proteases).

- Anticancer activity : Analogous compounds like N-aryl derivatives exhibit growth inhibition (PGI >75%) in SNB-19 and OVCAR-8 cell lines via apoptosis induction .

Q. Validation methods :

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities (ΔG < −7 kcal/mol considered significant).

- Kinase assays : Fluorescence polarization or ADP-Glo™ kits to measure IC₅₀ values.

- Flow cytometry : Annexin V/PI staining to quantify apoptosis.

Data contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Triplicate experiments and Z’-factor validation (>0.5) are critical .

Advanced Question: What computational strategies are employed to predict the ADME properties of this compound?

Answer :

In silico tools :

- SwissADME : Predicts logP (∼2.5), aqueous solubility (LogS ∼−4.0), and blood-brain barrier permeability (BBB+ unlikely).

- Proto-II rules : Evaluates drug-likeness (≤1 violation acceptable).

Q. Key findings :

- Moderate CYP3A4 inhibition risk (∼60% probability).

- High gastrointestinal absorption (>80%) due to low molecular weight (<300 Da) and polar surface area (<80 Ų).

Q. Experimental validation :

Advanced Question: How can structural modifications of this compound enhance its bioactivity, and what synthetic challenges arise?

Answer :

Modification strategies :

- Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at the phenyl ring to improve binding to electron-deficient enzyme pockets.

- Heterocyclic fusion : Attach pyridine or benzothiazole moieties to increase π-π stacking interactions .

Q. Synthetic challenges :

- Regioselectivity : Controlling substitution patterns on the phenyl ring (e.g., avoiding para/meta mixtures).

- Oxadiazole stability : Sensitivity to strong acids/bases requires mild deprotection conditions (e.g., TFA/CH₂Cl₂).

Case study : 5-(3,4,5-Trifluorophenyl) derivatives show enhanced anticancer activity but require Boc-protection during synthesis .

Advanced Question: How are contradictions in reported biological data for oxadiazole derivatives resolved?

Answer :

Common sources of discrepancy :

- Assay variability : Differences in cell lines (e.g., NCI-H40 vs. A549), serum types (FBS vs. human serum).

- Compound purity : HPLC/MS validation is essential; impurities >2% can skew results.

Q. Resolution strategies :

- Meta-analysis : Compare data across ≥3 independent studies (e.g., PubChem BioAssay).

- Dose-response curves : Ensure IC₅₀ values are derived from sigmoidal fits (R² >0.95).

Example : Discrepancies in 5-(4-chlorophenyl) derivatives’ antimicrobial activity were resolved by standardizing broth microdilution protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.